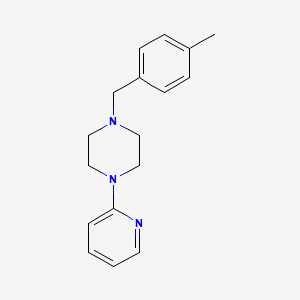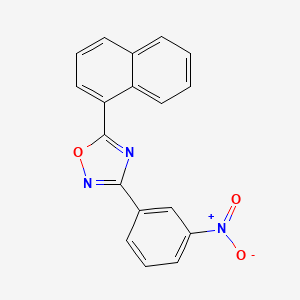![molecular formula C15H13ClN2O2S B5869432 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CHIR-99021 and has been extensively studied for its use in stem cell research, cancer treatment, and other biomedical applications.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting GSK-3, CHIR-99021 promotes the activation of the Wnt signaling pathway, which is involved in the regulation of stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide are primarily related to its inhibition of GSK-3. In stem cells, CHIR-99021 promotes the maintenance of pluripotency and self-renewal, while inhibiting differentiation. In cancer cells, this compound induces apoptosis and inhibits tumor growth. CHIR-99021 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide in lab experiments include its potency and selectivity for GSK-3 inhibition, as well as its ability to promote stem cell self-renewal and pluripotency. However, this compound has some limitations, including its potential toxicity and off-target effects. Researchers must carefully control the concentration and duration of CHIR-99021 treatment to avoid unwanted effects.
Future Directions
There are many potential future directions for research on 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in a clinical setting. Another area of research is the investigation of the effects of CHIR-99021 on other cellular processes, such as autophagy and protein synthesis. Finally, the potential applications of this compound in tissue engineering and regenerative medicine warrant further investigation.
Synthesis Methods
The synthesis of 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide involves a multi-step process that begins with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-5-methylphenol to yield the corresponding amide. Finally, the amide is treated with carbon disulfide to form the final product, 4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its use in stem cell research. This compound is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which is a key regulator of stem cell differentiation and proliferation. By inhibiting GSK-3, CHIR-99021 promotes the self-renewal and maintenance of pluripotency in embryonic stem cells and induced pluripotent stem cells. This has significant implications for the development of regenerative medicine and tissue engineering.
In addition to its use in stem cell research, CHIR-99021 has also been investigated for its potential applications in cancer treatment. GSK-3 is overexpressed in many types of cancer, and its inhibition by CHIR-99021 has been shown to induce apoptosis and inhibit tumor growth in preclinical studies. This compound has also been studied for its use in the treatment of other diseases, such as Alzheimer's disease, diabetes, and cardiovascular disease.
properties
IUPAC Name |
4-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-2-7-13(19)12(8-9)17-15(21)18-14(20)10-3-5-11(16)6-4-10/h2-8,19H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKXDQCWSOZZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
![1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)


![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)

![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
